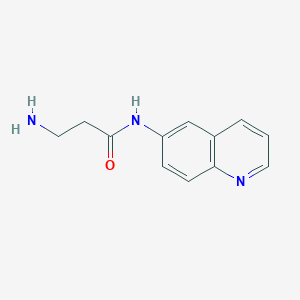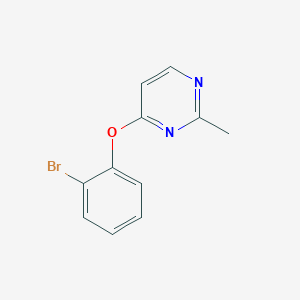
2-Phenyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTCA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PTCA is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. PTCA also inhibits the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that PTCA has a significant effect on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis. PTCA also reduces the production of inflammatory cytokines and has been shown to reduce inflammation in animal models. Additionally, PTCA has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PTCA in lab experiments is its potential for use in cancer research. PTCA has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of PTCA is its solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on PTCA. One of the potential applications of PTCA is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of PTCA and its potential for use in cancer treatment. Additionally, PTCA has shown potential for use in the treatment of inflammatory diseases, and further studies are needed to explore this potential application. Other potential future directions for research on PTCA include its use as an antifungal and antibacterial agent.
Conclusion:
In conclusion, PTCA is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, antifungal, and antibacterial properties. PTCA has a significant effect on various biochemical and physiological processes and has both advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential applications of PTCA in various fields and to explore its mechanism of action.
Métodos De Síntesis
PTCA can be synthesized using various methods. One of the commonly used methods is the reaction of 2-phenyl-3-bromo-propanoic acid with thiosemicarbazide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain PTCA. This method has been optimized to achieve a high yield of PTCA.
Aplicaciones Científicas De Investigación
PTCA has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells. Studies have also shown that PTCA has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. PTCA has also been studied for its antifungal and antibacterial properties.
Propiedades
IUPAC Name |
2-phenyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(11-7-19-8-15-11)14-6-10(13(17)18)9-4-2-1-3-5-9/h1-5,7-8,10H,6H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBPDMZKKWKNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)

![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)


![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)
![1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)